

## molecular weight of TAM558 intermediate-5

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Compound of Interest

Compound Name: TAM558 intermediate-5

Cat. No.: B15136284

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### **Technical Guide: TAM558 Intermediate-5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TAM558 intermediate-5**, a key component in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The final ADC, OMTX705, targets Fibroblast Activation Protein (FAP), a promising target in the tumor microenvironment.

### **Quantitative Data Summary**

The physicochemical properties of **TAM558 intermediate-5** are summarized in the table below.

Property	Value
Molecular Weight	772.05 g/mol [1][2][3][4]
Chemical Formula	C41H65N5O7S[1][3][5][6]
CAS Number	1415659-15-2[1][6]

## **Role in ADC Synthesis**

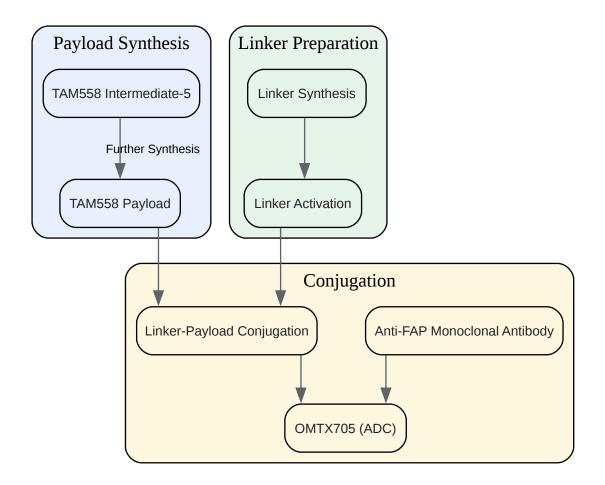
**TAM558 intermediate-5** is a precursor in the synthesis of TAM558, which serves as the cytotoxic payload for the ADC OMTX705.[1][2][7][8] OMTX705 is a humanized anti-FAP antibody.[1][2][7][8] ADCs like OMTX705 are designed to selectively deliver potent cytotoxic agents to tumor cells that express a specific surface antigen, in this case, FAP.



The general workflow for the creation of an ADC like OMTX705 involves several key stages:

- Synthesis of the cytotoxic payload (e.g., TAM558 from intermediates like TAM558 intermediate-5).
- Synthesis of a linker molecule.
- Conjugation of the linker to the payload.
- Conjugation of the linker-payload complex to the monoclonal antibody.

The following diagram illustrates a generalized workflow for ADC synthesis.



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Generalized workflow for the synthesis of an antibody-drug conjugate (ADC).



### **Experimental Protocols**

While the precise, proprietary synthesis protocol for **TAM558 intermediate-5** is not publicly available, a representative procedure can be outlined based on established methods for the synthesis of auristatin-like peptide molecules. This typically involves standard peptide coupling reactions.

Hypothetical Synthesis of a Peptide Fragment (Representative of **TAM558 Intermediate-5** Synthesis)

Objective: To couple two amino acid fragments using a standard peptide coupling reagent.

#### Materials:

- N-protected amino acid (Fragment A)
- Amino acid ester with a free amino group (Fragment B)
- Coupling reagent (e.g., HBTU, PyBOP)
- Tertiary base (e.g., DIPEA, NMM)
- Anhydrous solvent (e.g., DMF, DCM)
- Reagents for workup and purification (e.g., water, sodium bicarbonate solution, brine, ethyl acetate, silica gel for chromatography)

#### Procedure:

- Dissolution: Dissolve Fragment A (1.0 equivalent) in the anhydrous solvent in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
- Activation: Add the coupling reagent (1.1 equivalents) and the tertiary base (2.0 equivalents)
  to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the
  carboxylic acid of Fragment A.
- Coupling: Add Fragment B (1.0 equivalent), dissolved in a minimal amount of the anhydrous solvent, to the reaction mixture.



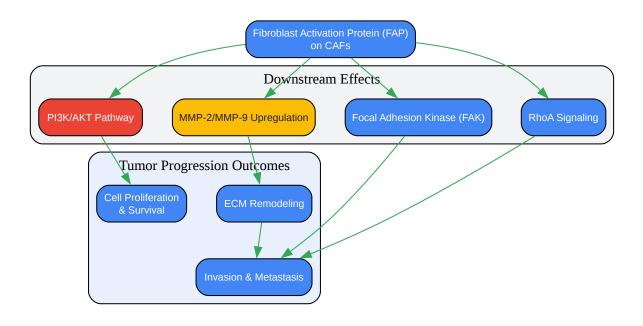
- Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.
- Workup:
  - Quench the reaction by adding water.
  - Extract the product with an organic solvent like ethyl acetate.
  - Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired peptide fragment.

# Biological Context: FAP Signaling in the Tumor Microenvironment

The ultimate target of the ADC derived from TAM558 is Fibroblast Activation Protein (FAP). FAP is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression.[5] It influences tumor growth through various mechanisms, including the promotion of cell proliferation, invasion, and angiogenesis.[5] FAP expression has been linked to the activation of several key signaling pathways.

The diagram below illustrates some of the pro-tumorigenic signaling pathways influenced by FAP.





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